molecular formula C19H14ClN3O5S B3449586 2-chloro-5-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide

2-chloro-5-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B3449586
M. Wt: 431.8 g/mol
InChI Key: DAKGIVDCIHCSAJ-UHFFFAOYSA-N
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Description

“2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide” is a small molecule . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

The synthesis of similar compounds has been explored in the literature . For instance, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide involves several steps including oxidation, substitution reactions with chlorine gas, shielding off chlorine, methyl substitution, nitro-substitution, catalytic hydrogenation, and reaction with methylamine .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide” can be represented by the SMILES string: c1ccc(cc1)NC(=O)c2cc(ccc2Cl)S(=O)(=O)Nc3cccc(c3)N+[O-] .


Physical and Chemical Properties Analysis

The average weight of “2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide” is approximately 276.675 . The chemical formula is C13H9ClN2O3 .

Future Directions

While specific future directions for “2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide” are not mentioned in the literature, the study of similar compounds suggests that they could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

Properties

IUPAC Name

2-chloro-5-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-18-10-9-16(12-17(18)19(24)21-13-5-2-1-3-6-13)29(27,28)22-14-7-4-8-15(11-14)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKGIVDCIHCSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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